molecular formula C22H21NO4 B12131640 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Cat. No.: B12131640
M. Wt: 363.4 g/mol
InChI Key: UYZAAZPZZCKZGR-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a complex organic compound with the molecular formula C22H21NO4 . This compound is notable for its unique structure, which combines elements of quinoline and benzofuran, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves multiple steps. One common method includes the reaction of 2-methylquinoline with 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The quinoline and benzofuran moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate stands out due to its unique combination of quinoline and benzofuran structures. Similar compounds include:

This unique combination of structural features makes this compound a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C22H21NO4/c1-12-8-9-14-6-5-7-16(19(14)23-12)27-21(25)20-13(2)18-15(24)10-22(3,4)11-17(18)26-20/h5-9H,10-11H2,1-4H3

InChI Key

UYZAAZPZZCKZGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=C(C4=C(O3)CC(CC4=O)(C)C)C)C=C1

Origin of Product

United States

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